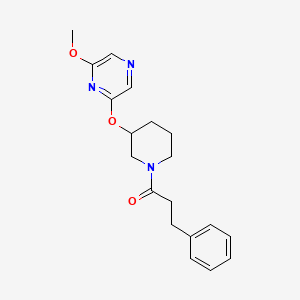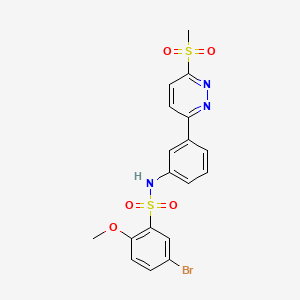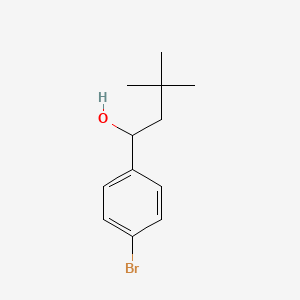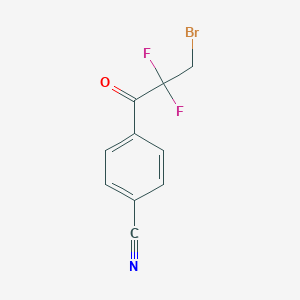
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. Common starting materials might include 6-methoxypyrazine, piperidine, and benzaldehyde derivatives. The process often involves:
Condensation Reactions: : Combining 6-methoxypyrazine with piperidine under controlled temperature and pressure conditions to form an intermediate product.
Nucleophilic Substitution: : Introducing the phenylpropanone moiety to the intermediate under basic or acidic conditions.
Purification: : Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Industrial Production Methods
Scaling up the production might involve:
Batch Processing: : Optimizing conditions in reactors to produce larger quantities.
Continuous Flow Chemistry: : Streamlining the synthesis process to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: : Introducing oxidizing agents to convert the compound into different oxidation states.
Reduction: : Using reducing agents to modify the structure, potentially leading to new derivatives.
Substitution: : Reacting with nucleophiles or electrophiles to replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral media.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium (Pd) catalysts.
Substitution: : Halogens, nitrates, and other electrophilic agents under controlled temperatures.
Major Products
Oxidation Products: : Possible formation of carboxylic acids or ketones.
Reduction Products: : Formation of alcohols or hydrocarbons.
Substitution Products: : Derivatives with varying functional groups depending on the substituent introduced.
科学的研究の応用
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has diverse research applications, including:
Chemistry: : Studying reaction mechanisms, synthesis of novel compounds, and catalytic properties.
Biology: : Investigating interactions with biological molecules and potential therapeutic effects.
Medicine: : Exploring pharmacological activities and drug development prospects.
Industry: : Utilizing its chemical properties for materials science, including the development of novel materials.
作用機序
The compound's mechanism of action can be understood by:
Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Participating in metabolic or signaling pathways, influencing biological processes.
類似化合物との比較
When compared with structurally similar compounds, such as:
1-(3-((6-Chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
1-(3-((6-Methoxyphenyl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: stands out due to its unique combination of a pyrazine ring with methoxy substitution, piperidine ring, and phenylpropanone moiety. This unique structure might offer distinctive chemical reactivity and biological interactions.
Unique Characteristics
Pyrazine Ring: : Offering a distinct interaction profile.
Methoxy Substitution: : Influencing solubility and reactivity.
Piperidine Ring: : Providing structural stability and flexibility.
Feel free to ask more about any specific aspect or other compounds!
特性
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPBNMESVOQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide](/img/structure/B2517157.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2517160.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![N-[(4-chlorophenyl)methyl]-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517168.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2517169.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B2517172.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)
![1-(4-fluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)

